4-Bromo-2-chloro-5-iodobenzaldehyde
Description
4-Bromo-2-chloro-5-iodobenzaldehyde (molecular formula: C₇H₃BrClIO) is a trihalogenated benzaldehyde derivative featuring bromine (Br), chlorine (Cl), and iodine (I) substituents at the 4-, 2-, and 5-positions of the benzene ring, respectively. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its unique halogen arrangement confers distinct electronic and steric properties, influencing reactivity and applications in catalysis and materials science.
Properties
IUPAC Name |
4-bromo-2-chloro-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQDENUOMGSKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira couplings to form complex biaryl structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products:
Oxidation: 4-Bromo-2-chloro-5-iodobenzoic acid.
Reduction: 4-Bromo-2-chloro-5-iodobenzyl alcohol.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
4-Bromo-2-chloro-5-iodobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds for research in cellular processes.
Medicine: Intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-iodobenzaldehyde is primarily related to its reactivity due to the presence of multiple halogens and the aldehyde group. These functional groups allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following halogenated benzaldehydes are structurally analogous to 4-Bromo-2-chloro-5-iodobenzaldehyde, differing in substituent types, positions, or functional groups:
Biological Activity
4-Bromo-2-chloro-5-iodobenzaldehyde is a halogenated aromatic compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
This compound is characterized by the presence of three halogen substituents on the benzene ring, which significantly influences its reactivity and biological interactions. The molecular formula is CHBrClI, and it typically exists as a pale yellow solid.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interactions with biomolecules and potential therapeutic applications.
The compound's biological effects are attributed to:
- Halogen Bonding : The presence of halogens can facilitate interactions with nucleophiles in biological systems, potentially influencing enzyme activity and receptor binding.
- Electrophilic Properties : The aldehyde group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules such as proteins and nucleic acids.
Case Studies
Several studies have highlighted the compound's potential applications:
- Antimicrobial Activity :
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Anti-cancer Properties :
- Research focused on the synthesis of derivatives of this compound demonstrated cytotoxic effects on cancer cell lines. The study reported IC values indicating that certain derivatives exhibited enhanced potency compared to the parent compound, pointing towards a structure-activity relationship (SAR) that could be exploited for drug design .
-
Enzyme Inhibition :
- Investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Anti-cancer | Cytotoxic effects on cancer cell lines | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationships
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
